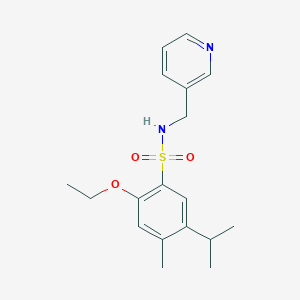![molecular formula C14H19NO3 B5715326 methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
methyl 4-[(2-ethylbutanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-ethylbutanoyl)amino]benzoate, also known as MEBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEBA is a derivative of benzoic acid and has been synthesized using various methods.
作用机制
The exact mechanism of action of methyl 4-[(2-ethylbutanoyl)amino]benzoate is not fully understood. However, studies have suggested that methyl 4-[(2-ethylbutanoyl)amino]benzoate may exert its therapeutic effects by modulating various signaling pathways in the body. methyl 4-[(2-ethylbutanoyl)amino]benzoate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
methyl 4-[(2-ethylbutanoyl)amino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that methyl 4-[(2-ethylbutanoyl)amino]benzoate can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has been found to reduce oxidative stress and to improve mitochondrial function.
实验室实验的优点和局限性
Methyl 4-[(2-ethylbutanoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has low toxicity and is well-tolerated in animal models. However, one limitation of methyl 4-[(2-ethylbutanoyl)amino]benzoate is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on methyl 4-[(2-ethylbutanoyl)amino]benzoate. One area of interest is the potential use of methyl 4-[(2-ethylbutanoyl)amino]benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 4-[(2-ethylbutanoyl)amino]benzoate and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of methyl 4-[(2-ethylbutanoyl)amino]benzoate's pharmacokinetic properties could lead to the development of novel therapeutic agents based on methyl 4-[(2-ethylbutanoyl)amino]benzoate.
合成方法
Methyl 4-[(2-ethylbutanoyl)amino]benzoate can be synthesized using various methods. One of the methods involves the reaction of 4-aminobenzoic acid with 2-ethylbutyric anhydride in the presence of a catalyst such as pyridine. The resulting product is then methylated using dimethyl sulfate. The final product is purified using column chromatography.
科学研究应用
Methyl 4-[(2-ethylbutanoyl)amino]benzoate has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 4-[(2-ethylbutanoyl)amino]benzoate has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, methyl 4-[(2-ethylbutanoyl)amino]benzoate has been studied for its potential use in the treatment of diabetes and obesity.
属性
IUPAC Name |
methyl 4-(2-ethylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-6-11(7-9-12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZZZDBSZOJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-ethylbutanoyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)

